4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
Overview
Description
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with the molecular formula C10H8FN It is a derivative of indene, featuring a fluorine atom at the 4-position and a nitrile group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the reaction of 4-fluoro-2,3-dihydro-1H-indene with a suitable nitrile source under specific conditions. One common method is the reaction of 4-fluoro-2,3-dihydro-1H-indene with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 4-fluoro-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and nitrile group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1-indanone: Similar structure but with a ketone group instead of a nitrile group.
2-(4-fluorophenyl)-2,3-dihydro-1H-indene-2-carbonitrile: Similar structure with an additional phenyl group.
Uniqueness
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-10-3-1-2-8-7(6-12)4-5-9(8)10/h1-3,7H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGRYWPDSPYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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